1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea
Description
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-pyrazolo[1,5-a]pyridin-5-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-18(2,3)13-4-6-14(7-5-13)20-17(23)21-15-9-11-22-16(12-15)8-10-19-22/h4-12H,1-3H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPXLKATMBMNIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=CC3=CC=NN3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea typically involves the following steps:
Formation of the pyrazolo[1,5-a]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.
Introduction of the tert-butylphenyl group: This step often involves the use of tert-butylbenzene derivatives and coupling reactions to attach the phenyl ring to the pyrazolo[1,5-a]pyridine core.
Urea formation: The final step involves the reaction of the intermediate with isocyanates or carbamoyl chlorides to form the urea linkage.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for use in the design of novel materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound is used in studies investigating its effects on biological systems, including its potential as an inhibitor or activator of certain biochemical pathways.
Mechanism of Action
The mechanism of action of 1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific molecular targets and pathways involved depend on the context of its application, such as its use in medicinal chemistry or biological research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 1-(4-(tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea, enabling comparative analysis of substituent effects and biological activity.
1-(4-Methoxyphenethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea (CAS 2034403-49-9)
- Structure : Differs by replacing the tert-butyl group with a 4-methoxyphenethyl moiety.
- Molecular Weight : 310.35 g/mol (vs. target compound’s ~350 g/mol).
- No biological data are reported, but the Smiles string (COc1ccc(CCNC(=O)Nc2ccn3nccc3c2)cc1) suggests conformational flexibility .
N-(3-(1H-Imidazol-1-yl)propyl)-5,6-dimethyl-3-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidin-7-amine (Pir-12-5c)
- Structure : Pyrazolo[1,5-a]pyrimidine core with a trifluoromethylphenyl group and imidazole-propylamine side chain.
- Activity: Synthesized via nucleophilic substitution (45% yield, 99% HPLC purity).
1-Phenyl-3-(1-((5-(1H-indol-4-yl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl)methyl)piperidin-4-yl)urea (Compound 31)
- Structure : Combines urea, pyrazolo[1,5-a]pyrimidine, and morpholine groups.
- Synthesis : Prepared via reductive amination, emphasizing the versatility of pyrazolo-heterocycles in modular drug design. The morpholine group may enhance solubility, contrasting with the tert-butyl group’s lipophilicity .
1-[4-(4-Methylpiperazin-1-yl)phenyl]-3-[4-[4-[methyl(propan-2-yl)amino]-6-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-1,3,5-triazin-2-yl]phenyl]urea
- Structure : Urea linked to triazine and bicyclic amine moieties.
- Relevance : Demonstrates the impact of substituting pyrazolo-pyridine with triazine, which may alter kinase inhibition profiles (e.g., PI3K/AKT/mTOR pathways). The compound’s complexity suggests higher synthetic challenges compared to the target molecule .
Structural and Functional Analysis
Core Heterocycle Modifications
- Pyrazolo[1,5-a]pyridine vs. However, pyridine cores (as in the target compound) may offer better metabolic stability .
Substituent Effects
- tert-Butyl vs. Methoxyphenethyl :
- Trifluoromethyl vs. Morpholine :
Data Tables
Table 1. Structural and Physicochemical Comparison
Biological Activity
1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea is a synthetic organic compound notable for its potential biological activities. This compound's structure includes a tert-butyl group attached to a phenyl ring and a pyrazolo[1,5-a]pyridine moiety linked through a urea bond. Its unique chemical properties have led to investigations into its medicinal chemistry applications, particularly in the development of pharmaceutical agents targeting various biological pathways.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 308.4 g/mol. The compound is characterized by its distinctive structural features, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 308.4 g/mol |
| CAS Number | 2034548-65-5 |
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The mechanism may include:
- Enzyme Inhibition : Binding to the active site of enzymes, thus inhibiting their activity.
- Receptor Modulation : Interacting with receptors to influence signaling pathways.
These interactions can lead to various pharmacological effects, making the compound a candidate for further research in drug development.
Biological Activity and Research Findings
Recent studies have highlighted the potential antiviral properties of compounds related to the pyrazolo[1,5-a]pyridine scaffold, suggesting that derivatives like this compound could exhibit similar activities against viral infections.
Case Studies
- Antiviral Activity : Research indicates that certain pyrazolo[1,5-a]pyridine derivatives have demonstrated efficacy against coronaviruses, including SARS-CoV-2. These studies emphasize the importance of structure-activity relationships (SAR) in optimizing compounds for enhanced antiviral properties .
- Enzyme Inhibition : A study focusing on CSNK2 inhibitors revealed that modifications in the pyrazolo structure can significantly impact potency and selectivity against specific targets, suggesting that this compound may also serve as a lead compound in similar investigations .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other compounds in the same class:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| 1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyrimidin-5-yl)urea | Different substitution on pyrazole | Potentially similar antiviral effects |
| 1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridine-3-yl)urea | Different substitution pattern | Varies based on substitution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
